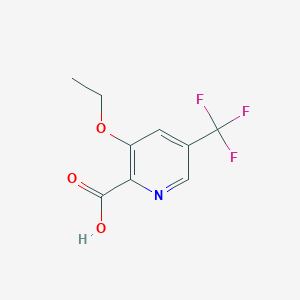

3-Ethoxy-5-(trifluoromethyl)picolinic acid

Descripción

Contextual Overview of Picolinic Acid and its Functionalized Derivatives

Picolinic acid, or pyridine-2-carboxylic acid, is a heterocyclic organic compound that serves as a fundamental building block in the synthesis of more complex molecules. wikipedia.org Its structure, featuring a carboxylic acid group at the 2-position of a pyridine (B92270) ring, imparts specific chemical characteristics that are leveraged in various scientific and industrial domains. wikipedia.org The nitrogen atom of the pyridine ring and the adjacent carboxylic acid group can act as a bidentate chelating agent, forming stable complexes with various metal ions. wikipedia.org

The functionalization of the picolinic acid backbone through the introduction of different substituent groups allows for the fine-tuning of its physicochemical properties. These modifications can influence factors such as acidity, lipophilicity, and reactivity, thereby tailoring the molecule for specific purposes. The exploration of picolinic acid derivatives has yielded compounds with applications ranging from pharmaceuticals to materials science.

Significance of Fluorinated Pyridine Carboxylic Acids in Contemporary Chemical Research

The incorporation of fluorine atoms into organic molecules, a process known as fluorination, has become a pivotal strategy in modern medicinal and agricultural chemistry. When applied to the pyridine carboxylic acid framework, this approach gives rise to fluorinated derivatives with unique and often enhanced properties. The trifluoromethyl group (-CF3), in particular, is a common substituent due to its strong electron-withdrawing nature and its ability to increase metabolic stability and membrane permeability of molecules.

Fluorinated pyridine carboxylic acids, such as those with a trifluoromethyl substituent, are a subject of intensive investigation. nih.gov The presence of the trifluoromethyl group on the pyridine ring can significantly alter the electronic properties of the molecule, influencing its reactivity and potential biological activity. nih.gov Research into these compounds is driven by the prospect of discovering new molecules with valuable applications, particularly in the development of agrochemicals and pharmaceuticals. nih.gov For instance, various trifluoromethylpyridine derivatives have been successfully commercialized as herbicides and fungicides. nih.gov

The specific compound, 3-Ethoxy-5-(trifluoromethyl)picolinic acid, belongs to this class of molecules. While detailed research findings and extensive data for this precise ethoxy derivative are not widely available in the public domain, its structural features—an ethoxy group at the 3-position and a trifluoromethyl group at the 5-position of the picolinic acid core—place it firmly within this important area of chemical research. The study of analogous compounds, such as 3-methoxy-5-(trifluoromethyl)picolinic acid and other halogenated or substituted trifluoromethylpicolinic acids, provides a basis for understanding the potential characteristics and significance of this specific molecule. nih.govchemicalbook.comresearchgate.net

Structure

3D Structure

Propiedades

IUPAC Name |

3-ethoxy-5-(trifluoromethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO3/c1-2-16-6-3-5(9(10,11)12)4-13-7(6)8(14)15/h3-4H,2H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZTWGNULSXOKAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(N=CC(=C1)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 3 Ethoxy 5 Trifluoromethyl Picolinic Acid

Retrosynthetic Analysis and Key Precursors for the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. ias.ac.in For 3-Ethoxy-5-(trifluoromethyl)picolinic acid, this process highlights two primary challenges: the formation of the trifluoromethyl-substituted pyridine (B92270) core and the regioselective introduction of the ethoxy and carboxylic acid groups.

A simplified retrosynthetic pathway for 3-Ethoxy-5-(trifluoromethyl)picolinic acid, illustrating key disconnections and precursor molecules.

A simplified retrosynthetic pathway for 3-Ethoxy-5-(trifluoromethyl)picolinic acid, illustrating key disconnections and precursor molecules.Trifluoromethyl-Substituted Pyridine Intermediates

The trifluoromethyl (CF3) group is a crucial pharmacophore in many agrochemicals and pharmaceuticals due to its ability to enhance metabolic stability and lipophilicity. researchgate.net The synthesis of trifluoromethylpyridines (TFMP) is, therefore, a well-established field. nih.govresearchoutreach.org

A common precursor for molecules with a trifluoromethyl group at the 5-position is 2-chloro-5-(trifluoromethyl)pyridine. This intermediate is often synthesized from 3-picoline (3-methylpyridine) through a process involving chlorination and fluorination. nih.govjst.go.jp The methyl group of 3-picoline can be chlorinated to a trichloromethyl group, which is then fluorinated using reagents like hydrogen fluoride (B91410) to yield the trifluoromethyl group. nih.govgoogle.com

Another key intermediate is 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (DCTF), which is in high demand for the synthesis of various crop-protection products. nih.govjst.go.jp This compound can also be prepared from 3-picoline via simultaneous vapor-phase chlorination and fluorination at high temperatures. nih.gov These halogenated TFMP derivatives serve as versatile building blocks, allowing for subsequent functionalization of the pyridine ring.

Table 1: Key Trifluoromethyl-Substituted Pyridine Precursors

| Precursor Compound | Common Synthetic Origin | Role in Synthesis |

|---|---|---|

| 2-Chloro-5-(trifluoromethyl)pyridine | 3-Picoline | Versatile intermediate for substitution reactions at the 2-position. nih.gov |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | 3-Picoline | Starting material for introducing functionality at both the 2- and 3-positions. nih.govjst.go.jp |

Ethoxy Group Introduction Strategies

Introducing an ethoxy group onto the pyridine ring, particularly at the 3-position adjacent to the nitrogen, requires specific strategies. A primary method involves the etherification of a corresponding 3-hydroxypyridine (B118123) intermediate. This transformation is typically achieved via a Williamson ether synthesis, where the hydroxyl group is first deprotonated with a strong base (like sodium hydride) to form an alkoxide, which then acts as a nucleophile to attack an ethyl halide (e.g., ethyl iodide or ethyl bromide). masterorganicchemistry.com

Classical and Modern Synthetic Routes for Picolinic Acid Derivatives

The formation of the picolinic acid moiety (a pyridine ring with a carboxylic acid at the 2-position) and the incorporation of the ethoxy group can be achieved through various classical and modern synthetic reactions.

Carboxylation Reactions for Picolinic Acid Scaffold Formation

The introduction of a carboxylic acid group at the 2-position of the pyridine ring is a key step. A classical laboratory method for synthesizing picolinic acid is the oxidation of 2-methylpyridine (B31789) (α-picoline) using a strong oxidizing agent like potassium permanganate (B83412) (KMnO4). wikipedia.org For the target molecule, this would necessitate starting with a precursor like 3-ethoxy-5-(trifluoromethyl)-2-methylpyridine.

A more modern and versatile approach is directed ortho-metalation followed by carboxylation. This involves treating a substituted pyridine, such as 3-ethoxy-5-(trifluoromethyl)pyridine, with a strong base like n-butyllithium. The base abstracts the proton at the 2-position, which is acidified by the adjacent ring nitrogen, creating a lithiated intermediate. This intermediate can then be quenched with carbon dioxide (CO2, often from dry ice) to form the corresponding carboxylate, which upon acidic workup yields the picolinic acid. researchgate.net

Another method is the hydrolysis of a nitrile group. If a precursor such as 2-cyano-3-ethoxy-5-(trifluoromethyl)pyridine is available, it can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid. wikipedia.org

Halogenation and Fluorination Methodologies on Pyridine Ring Systems

Halogenation of pyridine rings is a fundamental transformation for creating reactive handles for further functionalization. Pyridine is an electron-deficient ring, making it less reactive towards electrophilic aromatic substitution compared to benzene. nih.govstackexchange.com Such reactions often require harsh conditions, like high temperatures and strong acids. chemrxiv.org

Chlorination : The reaction of picolinic acid with thionyl chloride can sometimes lead to chlorination of the pyridine ring at the 4-position as a side reaction, in addition to forming the acyl chloride. nih.gov

Fluorination : Direct C-H fluorination of pyridines can be achieved using reagents like silver(II) fluoride (AgF2). The regioselectivity of this reaction is influenced by the electronic properties of the existing substituents on the ring. nih.gov For 3-substituted pyridines bearing electron-withdrawing groups like -CF3, fluorination tends to occur selectively at the 2-position. nih.gov

These halogenation strategies are crucial for preparing versatile intermediates. For instance, a halogen at the 2- or 3-position can be displaced via nucleophilic aromatic substitution (SNAr) to introduce other functional groups, or it can participate in cross-coupling reactions. nih.gov

Table 2: Common Halogenation Methods for Pyridine Systems

| Reaction Type | Reagent(s) | Position Selectivity | Conditions | Reference(s) |

|---|---|---|---|---|

| Electrophilic Halogenation | Elemental Halides (Cl2, Br2) + Lewis/Brønsted Acid | 3-position | Harsh, elevated temperatures | chemrxiv.org |

| C-H Fluorination | AgF2 | 2-position for 3-substituted pyridines | Varies | nih.gov |

Etherification Reactions for Ethoxy Group Incorporation

The most common method for incorporating the ethoxy group onto a pyridine precursor is the Williamson ether synthesis. masterorganicchemistry.com This reaction involves the SN2 displacement of a halide by an alkoxide. In the context of synthesizing 3-Ethoxy-5-(trifluoromethyl)picolinic acid, a plausible route would involve a 3-hydroxy-5-(trifluoromethyl)picolinic acid derivative as a precursor.

The synthesis would proceed as follows:

Deprotonation : The hydroxyl group of the precursor is deprotonated using a strong, non-nucleophilic base such as sodium hydride (NaH) to form the more nucleophilic sodium alkoxide.

Nucleophilic Attack : The resulting alkoxide then attacks an ethylating agent, typically ethyl iodide (CH3CH2I) or ethyl bromide (CH3CH2Br), in an SN2 reaction to form the ether linkage. masterorganicchemistry.com

This method is highly effective, especially when using primary alkyl halides like ethyl iodide, as it minimizes competing elimination reactions. masterorganicchemistry.com Other modern reductive etherification methods, often catalyzed by transition metals, provide alternative routes that may offer different substrate scope and milder conditions. organic-chemistry.orgresearchgate.net

Transition Metal-Catalyzed Coupling Reactions in Picolinic Acid Derivative Synthesis

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For the construction of 3-Ethoxy-5-(trifluoromethyl)picolinic acid, palladium- and copper-catalyzed reactions are particularly relevant for the introduction of the key functional groups. A plausible synthetic strategy could involve starting with a dihalogenated picolinic acid derivative, such as 3,5-dichloropicolinic acid or 3,5-dibromopicolinic acid, and sequentially introducing the ethoxy and trifluoromethyl groups.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its C-O coupling variant, are indispensable for the formation of aryl ethers. In the context of synthesizing 3-Ethoxy-5-(trifluoromethyl)picolinic acid, a palladium-catalyzed C-O coupling reaction could be employed to introduce the ethoxy group at the 3-position of a suitable pyridine precursor.

A potential precursor for this transformation could be a 3-halo-5-(trifluoromethyl)picolinic acid derivative. The reaction would involve the coupling of this substrate with ethanol (B145695) or sodium ethoxide in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the catalytic cycle.

The general catalytic cycle for a palladium-catalyzed C-O coupling reaction involves several key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (the picolinic acid derivative) to form a Pd(II) intermediate.

Transmetalation (or in this case, reaction with the alkoxide): The alkoxide (ethoxide) displaces the halide on the palladium complex.

Reductive Elimination: The desired aryl ether is formed, and the Pd(0) catalyst is regenerated.

The optimization of this reaction would involve screening various palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligands (e.g., XPhos, RuPhos), bases (e.g., NaOt-Bu, K₂CO₃), and solvents (e.g., toluene, dioxane) to achieve high yields and selectivity. rug.nlacs.orgbristol.ac.uk

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Pd(OAc)₂ | XPhos | NaOt-Bu | Toluene | 100 | 85 |

| Pd₂(dba)₃ | RuPhos | K₂CO₃ | Dioxane | 110 | 78 |

| Pd(OAc)₂ | P(t-Bu)₃ | Cs₂CO₃ | Toluene | 90 | 92 |

Copper-catalyzed reactions have emerged as a powerful and cost-effective alternative to palladium-catalyzed transformations for certain bond formations. The introduction of a trifluoromethyl group onto an aromatic ring is a notable application of copper catalysis. beilstein-journals.orgresearchgate.net In a synthetic route towards 3-Ethoxy-5-(trifluoromethyl)picolinic acid, a copper-catalyzed trifluoromethylation could be envisioned on a 5-halo-3-ethoxypicolinic acid precursor.

Various trifluoromethylating reagents can be employed in these reactions, including both nucleophilic (e.g., TMSCF₃, CuCF₃) and electrophilic (e.g., Togni's reagent) sources of the CF₃ group. nih.govnih.govwikipedia.org A common approach involves the reaction of an aryl halide with a copper-trifluoromethyl complex, which can be generated in situ.

The reaction conditions for copper-catalyzed trifluoromethylation typically involve a copper(I) salt (e.g., CuI), a ligand (often a phenanthroline or bipyridine derivative), and a suitable trifluoromethyl source. The reaction is often performed in a polar aprotic solvent such as DMF or NMP at elevated temperatures.

| Copper Source | Ligand | CF₃ Source | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| CuI | 1,10-Phenanthroline | TMSCF₃/KF | DMF | 120 | 75 |

| CuTC | None | CF₃CO₂Na | NMP | 140 | 68 |

| Cu(OAc)₂ | Bipyridine | Togni's Reagent | Acetonitrile | 80 | 82 |

Green Chemistry Principles and Sustainable Synthetic Protocols

The principles of green chemistry are increasingly important in the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. syrris.compharmtech.commdpi.comresearchgate.netnih.gov The synthesis of 3-Ethoxy-5-(trifluoromethyl)picolinic acid can be approached with these principles in mind.

The use of heterogeneous catalysts offers significant advantages in terms of catalyst recovery and reuse, which aligns with green chemistry principles. While homogeneous catalysts are often used for the specific cross-coupling reactions discussed above, research into heterogeneous catalysts for pyridine synthesis and functionalization is ongoing.

For instance, the synthesis of picolinic acid itself can be achieved through the heterogeneous catalytic oxidation of 2-picoline. Vanadium-titanium oxide catalysts have been shown to be effective for this transformation, providing a greener alternative to stoichiometric liquid-phase oxidation methods. While not directly applicable to the introduction of the ethoxy and trifluoromethyl groups in our target molecule, this illustrates the potential for developing heterogeneous catalytic systems for various steps in the synthesis of functionalized picolinic acids.

A particularly innovative and green approach to the synthesis of alkoxypyridines is through metal-free decarboxylative alkoxylation. This method avoids the use of transition metals, which can be toxic and costly. A reported strategy for the metal-free decarboxylative alkoxylation of 2-picolinic acid and its derivatives could be adapted for the synthesis of 3-Ethoxy-5-(trifluoromethyl)picolinic acid.

This approach involves a three-component reaction of a picolinic acid derivative, a cyclic ether (which can serve as the source of the alkoxy group after ring-opening), and an oxidant. This type of reaction generates new C-O and C-Cl bonds in a single step, offering a highly efficient and atom-economical route to functionalized pyridines. The application of such a methodology would represent a significant step towards a more sustainable synthesis of the target compound.

Reaction Optimization and Process Scale-Up Considerations in Organic Synthesis

The transition from a laboratory-scale synthesis to an industrial process requires careful optimization of reaction conditions and consideration of scale-up challenges. For the synthesis of 3-Ethoxy-5-(trifluoromethyl)picolinic acid, each step in the proposed synthetic route would need to be rigorously optimized.

Key parameters for optimization include:

Catalyst Loading: Minimizing the amount of expensive and potentially toxic transition metal catalysts is a primary goal. This involves screening for the most active catalyst system and determining the lowest effective catalyst loading.

Reaction Time and Temperature: Optimizing these parameters can lead to improved yields, reduced side-product formation, and increased energy efficiency.

Solvent Selection: The choice of solvent can significantly impact reaction rates and selectivity. Green solvent selection guides are often used to choose less hazardous and more sustainable solvents.

Purification Methods: Developing efficient and scalable purification methods, such as crystallization, is crucial to avoid the use of large volumes of solvents in chromatographic separations.

For the scale-up of trifluoromethylation reactions, the handling of gaseous reagents (if used) and the management of potentially exothermic reactions are critical safety considerations. Continuous flow chemistry is an emerging technology that can offer advantages in terms of safety, efficiency, and scalability for such transformations.

In the context of the palladium-catalyzed C-O coupling, the choice of ligand and base is critical and would need to be re-evaluated at a larger scale to ensure robustness and cost-effectiveness. The stability of the catalyst and its susceptibility to deactivation would also be important factors to investigate during process development.

Advanced Spectroscopic and Structural Characterization of 3 Ethoxy 5 Trifluoromethyl Picolinic Acid

Vibrational Spectroscopy (Infrared and Raman) for Functional Group IdentificationNo published Infrared (IR) or Raman spectra for 3-Ethoxy-5-(trifluoromethyl)picolinic acid are available. These spectroscopic techniques are vital for identifying characteristic vibrational frequencies of functional groups, such as the C=O and O-H stretches of the carboxylic acid, the C-O-C stretches of the ether, and vibrations associated with the trifluoromethyl-substituted pyridine (B92270) ring.

Should experimental data for 3-Ethoxy-5-(trifluoromethyl)picolinic acid become publicly available in the future, this article can be updated to reflect those findings.

Computational and Theoretical Investigations of 3 Ethoxy 5 Trifluoromethyl Picolinic Acid

Quantum Chemical Calculations (Density Functional Theory)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. These methods model the electronic density of a system to determine its energy and other properties. However, no specific DFT studies for 3-Ethoxy-5-(trifluoromethyl)picolinic acid have been published.

Electronic Structure and Molecular Orbitals

An analysis of the electronic structure would reveal how electrons are distributed within the molecule. This includes mapping the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for predicting chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability.

No specific data on the electronic structure or molecular orbitals of 3-Ethoxy-5-(trifluoromethyl)picolinic acid is available in the public domain.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the binding mode of a small molecule ligand to a protein target. These studies would identify key interactions, such as hydrogen bonds and hydrophobic interactions, and estimate the binding affinity.

No molecular docking or ligand-protein interaction studies specifically involving 3-Ethoxy-5-(trifluoromethyl)picolinic acid have been reported in the scientific literature.

Dynamics Simulations and Conformational Landscape Exploration

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For 3-Ethoxy-5-(trifluoromethyl)picolinic acid, MD simulations would allow for an exploration of its conformational landscape, identifying the most stable three-dimensional shapes (conformers) and understanding the flexibility of the ethoxy and trifluoromethyl groups.

There are no available reports on dynamics simulations or the conformational landscape of 3-Ethoxy-5-(trifluoromethyl)picolinic acid.

Prediction of Spectroscopic Properties from First Principles

Quantum chemical methods can predict various spectroscopic properties from the fundamental principles of quantum mechanics. This includes simulating infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. Comparing these predicted spectra with experimental data can help to confirm the molecular structure.

No first-principles predictions of the spectroscopic properties for 3-Ethoxy-5-(trifluoromethyl)picolinic acid were found in the reviewed literature.

Data Tables

Due to the absence of specific research data for 3-Ethoxy-5-(trifluoromethyl)picolinic acid, no data tables can be generated.

Mechanistic and Applied Biological Research of 3 Ethoxy 5 Trifluoromethyl Picolinic Acid and Its Functional Analogs

Molecular Targets and Pathway Modulation

The precise molecular targets and modulated biochemical pathways of 3-Ethoxy-5-(trifluoromethyl)picolinic acid remain an area of active investigation, with current understanding largely extrapolated from studies on the broader class of picolinic acid derivatives. The introduction of ethoxy and trifluoromethyl groups onto the picolinic acid scaffold is anticipated to significantly influence its pharmacokinetic profile and target interactions. The trifluoromethyl group, known for its high electronegativity and lipophilicity, can enhance binding affinity to biological targets and improve metabolic stability.

Enzyme and Receptor Interactions

While direct enzymatic and receptor interactions of 3-Ethoxy-5-(trifluoromethyl)picolinic acid have not been extensively characterized in publicly available literature, the picolinic acid framework is known to engage with a variety of biological macromolecules. Picolinic acid itself is a natural metabolite of tryptophan and functions as a chelator of metal ions, which can influence the activity of metalloenzymes.

Furthermore, derivatives of picolinic acid have been explored as inhibitors of various enzymes. For instance, certain picolinic acid derivatives have shown inhibitory effects on enzymes such as apoptosis signal-regulating kinase 1 (ASK1), a component of the mitogen-activated protein kinase (MAPK) signaling pathway. The interaction is often facilitated by hydrogen bonding and π-π stacking interactions between the pyridine (B92270) ring and the enzyme's active site. It is plausible that 3-Ethoxy-5-(trifluoromethyl)picolinic acid could exhibit similar inhibitory activities, with the trifluoromethyl group potentially enhancing the potency of such interactions.

Influence on Biochemical Signaling Pathways

The influence of picolinic acid and its analogs on biochemical signaling pathways is multifaceted. As a tryptophan metabolite, picolinic acid is intrinsically linked to the kynurenine (B1673888) pathway, which plays a crucial role in immune regulation and neurobiology. Dysregulation of this pathway is associated with various diseases, including inflammatory conditions and neurodegenerative disorders.

Picolinic acid has been shown to modulate signaling pathways involved in cellular proliferation and apoptosis. For example, it can trigger cellular senescence through pathways involving nitric oxide synthase (NOS), p38 MAPK, and casein kinase 1 alpha (CK1α). It is hypothesized that functional analogs like 3-Ethoxy-5-(trifluoromethyl)picolinic acid could similarly impact these pathways, potentially with altered efficacy or specificity due to its unique substitution pattern.

Immunological Modulatory Activities of Picolinic Acid Derivatives

Picolinic acid and its derivatives are recognized for their immunomodulatory properties. Picolinic acid itself can suppress the proliferation and metabolic activity of CD4+ T cells, key players in the adaptive immune response. This suppression is associated with the inhibition of c-Myc activation, a critical transcription factor for T cell growth and proliferation. The mechanism is thought to involve the modulation of zinc finger proteins, which are essential for various cellular processes, including immune cell function.

The introduction of a trifluoromethyl group could potentially enhance the immunomodulatory effects of the picolinic acid scaffold. While specific studies on 3-Ethoxy-5-(trifluoromethyl)picolinic acid are limited, the broader class of trifluoromethyl-containing compounds has been investigated for various biological activities. The immunomodulatory effects are likely to be context-dependent, potentially involving the regulation of cytokine production and the differentiation of immune cells.

Anti-Proliferative and Anticancer Mechanisms at the Cellular Level

The anti-proliferative and anticancer potential of picolinic acid derivatives is an area of significant research interest. Picolinic acid has been demonstrated to induce cellular senescence and apoptosis in cancer cells. The proposed mechanisms include the targeting of signaling pathways that regulate cell cycle progression and survival.

While direct evidence for the anticancer activity of 3-Ethoxy-5-(trifluoromethyl)picolinic acid is not yet available, the structural features suggest a potential for such effects. The trifluoromethyl group is a common substituent in many anticancer drugs, where it can improve cell permeability and metabolic stability, leading to enhanced therapeutic efficacy. The anti-proliferative mechanisms of related compounds often involve cell cycle arrest at different phases and the induction of apoptosis through intrinsic or extrinsic pathways.

Table 1: Investigated Biological Activities of Picolinic Acid and its Derivatives

| Compound Class | Biological Activity | Investigated Mechanisms |

|---|---|---|

| Picolinic Acid | Immunomodulation | Inhibition of T-cell proliferation, modulation of zinc finger proteins |

| Picolinic Acid | Anticancer | Induction of cellular senescence, targeting of NOS/p38 MAPK/CK1α pathway |

| Picolinic Acid Derivatives | Enzyme Inhibition | Inhibition of apoptosis signal-regulating kinase 1 (ASK1) |

Antimicrobial Efficacy and Mechanisms of Action

The antimicrobial properties of picolinic acid and its derivatives have been documented. Picolinic acid can act as an anti-infective agent, partly through its role in zinc transport and its ability to disrupt zinc-dependent processes in microbes.

The presence of a trifluoromethyl group in the structure of 3-Ethoxy-5-(trifluoromethyl)picolinic acid suggests a potential for significant antimicrobial activity. N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives, for example, have shown efficacy against antibiotic-resistant Gram-positive bacteria. The proposed mechanisms of action for such compounds can be multifaceted, including the disruption of bacterial cell membranes and the inhibition of essential macromolecular synthesis. The lipophilic nature of the trifluoromethyl group can facilitate the compound's entry into microbial cells, enhancing its antimicrobial efficacy. Further research is needed to specifically evaluate the antimicrobial spectrum and mechanisms of action for 3-Ethoxy-5-(trifluoromethyl)picolinic acid.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| 3-Ethoxy-5-(trifluoromethyl)picolinic acid |

| Picolinic acid |

| Apoptosis signal-regulating kinase 1 (ASK1) |

| Nitric oxide synthase (NOS) |

| p38 mitogen-activated protein kinase (p38 MAPK) |

| Casein kinase 1 alpha (CK1α) |

Applications in Organic Synthesis, Material Science, and Agrochemicals

Utilization as a Versatile Building Block in Complex Molecule Synthesis

3-Ethoxy-5-(trifluoromethyl)picolinic acid serves as a valuable precursor in the synthesis of a variety of complex organic molecules, particularly those with applications in medicinal and materials chemistry. The presence of the trifluoromethyl group, a well-known bioisostere, can enhance the metabolic stability, binding affinity, and lipophilicity of target molecules. mdpi.com The picolinic acid moiety itself is a key structural feature in numerous biologically active compounds.

The synthetic utility of fluorinated building blocks like 3-Ethoxy-5-(trifluoromethyl)picolinic acid is well-established in the creation of novel pharmaceuticals and agrochemicals. nih.gov The strategic incorporation of fluorine atoms or trifluoromethyl groups into organic molecules is a widely used strategy to modulate their physicochemical and biological properties with minimal steric alteration. mdpi.com While specific, publicly documented examples of complex molecules synthesized directly from 3-Ethoxy-5-(trifluoromethyl)picolinic acid are not extensively detailed in the literature, the broader class of trifluoromethylpyridine derivatives is integral to the synthesis of numerous commercial and investigational compounds. nih.gov The development of synthetic methodologies utilizing such building blocks is an active area of research, aiming to construct diverse molecular architectures for various applications. mdpi.comresearchgate.netmdpi.com

Coordination Chemistry and Development of Metal Complexes

The picolinic acid functional group is an excellent chelating agent, capable of forming stable complexes with a wide range of metal ions. This has led to extensive exploration of picolinic acid derivatives in coordination chemistry and the development of functional metal-organic frameworks (MOFs). nih.govrsc.orggoogle.commdpi.comrsc.org

Ligand Design and Metal Chelation Properties

3-Ethoxy-5-(trifluoromethyl)picolinic acid is an attractive ligand for the design of metal complexes due to its bidentate coordination site involving the pyridine (B92270) nitrogen and the carboxylate oxygen. The electronic properties of the pyridine ring, influenced by the electron-withdrawing trifluoromethyl group and the electron-donating ethoxy group, can modulate the coordination strength and the stability of the resulting metal complexes. The design of ligands is a critical aspect of coordination chemistry, as the ligand's structure dictates the geometry and properties of the final metal complex.

Luminescent and Catalytic Applications of Metal Complexes

In the realm of catalysis, transition metal complexes are widely used to facilitate a variety of organic transformations. qcc.ru The electronic and steric environment provided by the ligand plays a critical role in the catalytic activity and selectivity of the metal center. The specific substitution pattern of 3-Ethoxy-5-(trifluoromethyl)picolinic acid could offer unique advantages in the design of novel catalysts.

Role in the Development of Novel Agrochemical Agents

The trifluoromethylpyridine moiety is a key component in a significant number of modern agrochemicals, including herbicides, insecticides, and fungicides. nih.gov Picolinic acid derivatives, in particular, have a well-documented history as effective herbicides. mdpi.comnih.govnih.govresearchgate.netepo.org

The development of new agrochemical agents is driven by the need for compounds with improved efficacy, selectivity, and environmental profiles. The introduction of the trifluoromethyl group can enhance the biological activity of these agents. For instance, the closely related compound, 3-Chloro-5-(trifluoromethyl)picolinic acid, is a known environmental transformation product of the fungicide fluopicolide, highlighting the relevance of this chemical scaffold in the agrochemical field. nih.gov While specific pesticidal compositions containing 3-Ethoxy-5-(trifluoromethyl)picolinic acid are not widely reported, the structural similarities to known active ingredients suggest its potential as a lead structure for the development of new agrochemical products. google.comepa.gov The synthesis and biological evaluation of novel picolinic acid derivatives remain an active area of research in the quest for next-generation crop protection agents.

Analytical Chemistry Applications as a Derivatization Reagent

In analytical chemistry, derivatization is a technique used to modify an analyte to improve its chromatographic behavior or detectability. Carboxylic acids are often derivatized to enhance their volatility for gas chromatography or to introduce a chromophore or fluorophore for UV or fluorescence detection in high-performance liquid chromatography (HPLC). researchgate.netutsa.edu

While there is a wide array of derivatization reagents available for carboxylic acids, there is currently no specific mention in the scientific literature of 3-Ethoxy-5-(trifluoromethyl)picolinic acid being utilized for this purpose. However, the development of new derivatization reagents is an ongoing effort in analytical chemistry to address specific challenges in separation and detection. nih.govnih.gov The unique structure of 3-Ethoxy-5-(trifluoromethyl)picolinic acid, with its fluorinated moiety, could potentially offer advantages in certain analytical applications, such as in fluorinated HPLC phases or for chiral separations, though this remains to be explored. chromatographyonline.comazypusa.com

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The future synthesis of 3-Ethoxy-5-(trifluoromethyl)picolinic acid and its analogs is poised to benefit from cutting-edge synthetic strategies that prioritize efficiency, selectivity, and sustainability. Current manufacturing processes for trifluoromethylpyridines (TFMPs) often rely on multi-step sequences, which can include chlorination/fluorination exchanges or the cyclocondensation of fluorinated building blocks. nih.gov While effective, these methods can sometimes lack atom economy and may require harsh conditions.

Emerging research is likely to focus on late-stage C-H functionalization. Transition-metal-catalyzed C-H activation presents a powerful tool for directly installing or modifying functional groups on the pyridine (B92270) ring, potentially streamlining the synthesis of derivatives. mdpi.com For instance, developing a regioselective C-H ethoxylation method for a pre-existing 5-(trifluoromethyl)picolinic acid core could drastically shorten the synthetic route.

Furthermore, novel catalytic systems, including the use of nanoporous heterogeneous catalysts and metal-organic frameworks (MOFs), are being explored for the synthesis of picolinate (B1231196) derivatives. researchgate.net These approaches offer advantages such as catalyst recyclability and milder reaction conditions. Adapting such systems for the multi-component assembly of the 3-ethoxy-5-(trifluoromethyl)picolinic acid scaffold could represent a significant leap in manufacturing efficiency.

| Synthetic Approach | Potential Advantages for Target Compound | Related Research Context |

| Late-Stage C-H Ethoxylation | Reduces step count; allows for rapid diversification of analogs. | Transition-metal catalysis is a well-documented strategy for C-H functionalization of heteroaromatics. mdpi.com |

| Improved Cyclocondensation | Higher yields and selectivity using novel fluorinated building blocks. | The use of building blocks like (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one is established for creating TFMP moieties. researchoutreach.orgnih.gov |

| Heterogeneous Catalysis | Milder conditions, easier product purification, catalyst reusability. | UiO-66(Zr)-based catalysts have been successfully used for synthesizing picolinate derivatives. researchgate.net |

| Flow Chemistry | Enhanced safety, scalability, and precise control over reaction parameters. | Flow chemistry is increasingly adopted for the synthesis of pharmaceutical intermediates to improve process safety and efficiency. |

Advanced Computational Design and Prediction of Derivatives with Tuned Properties

Computational chemistry offers a powerful predictive lens through which to explore the potential of 3-Ethoxy-5-(trifluoromethyl)picolinic acid and its derivatives before committing to laborious synthesis. Molecular modeling and docking studies can guide the rational design of new molecules with tailored properties. nih.gov For example, by modeling the interaction of various derivatives with the active sites of specific enzymes, researchers can prioritize candidates with the highest predicted binding affinity for synthesis and biological testing. pensoft.net

Quantum-chemical calculations, such as Density Functional Theory (DFT), can be employed to understand the electronic structure of the molecule. researchgate.net These calculations can predict how modifications to the ethoxy group or the addition of other substituents would alter the molecule's reactivity, coordination properties with metal ions, and photophysical characteristics. This is particularly relevant for designing derivatives for material science applications, where properties like the HOMO-LUMO gap are critical.

Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies on analogous trifluoromethylpyridine derivatives have been used to optimize insecticidal and antibacterial activities. researchgate.net Applying these computational approaches to a virtual library of 3-Ethoxy-5-(trifluoromethyl)picolinic acid derivatives could accelerate the discovery of new leads for agrochemical or pharmaceutical development.

Exploration of Undiscovered Biological Modulatory Capacities and Target Identification

The pyridine carboxylic acid framework is present in numerous approved drugs, and its derivatives exhibit a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.gov Picolinic acid itself has been identified as a broad-spectrum inhibitor of enveloped virus entry, targeting viral-cellular membrane fusion. nih.gov The presence of the trifluoromethyl group is a hallmark of many modern agrochemicals and pharmaceuticals, enhancing their efficacy. researchoutreach.orgnih.gov

The unique combination of substituents in 3-Ethoxy-5-(trifluoromethyl)picolinic acid makes it a compelling candidate for broad biological screening to identify novel activities. Future research should involve high-throughput screening against diverse biological targets. Given the known activities of related picolinic acids, promising areas for investigation include:

Oncology: Screening against various cancer cell lines and key oncogenic targets like protein kinases or signaling pathways such as the ER stress pathway. pensoft.net

Infectious Diseases: Evaluating activity against a panel of viruses (particularly enveloped viruses), bacteria, and fungi. nih.gov

Agrochemicals: Testing for herbicidal, insecticidal, or fungicidal properties, a common application for TFMP derivatives. nih.gov

Immunomodulation: Investigating its effects on immune cell function and inflammatory pathways, as picolinic acid is a metabolite of the immunomodulatory kynurenine (B1673888) pathway. nih.gov

Once a biological activity is identified, subsequent research will focus on target deconvolution and mechanism of action studies to understand how the compound exerts its effects at a molecular level.

| Compound Class | Known Biological Activities | Potential Targets for Screening |

| Picolinic Acid Analogs | Antiviral, Anticancer, Anti-inflammatory, Chelating agent. pensoft.netnih.gov | Viral entry proteins, Protein kinases, Metalloenzymes. |

| Trifluoromethylpyridine (TFMP) Derivatives | Insecticidal, Herbicidal, Fungicidal, Nematicidal. researchoutreach.orgnih.gov | Acetylcholinesterase, Acetolactate synthase, Voltage-gated sodium channels. |

| Substituted Pyridines | Anticoagulant, Antihypertensive, Antidiabetic. nih.govnih.gov | Thrombin, Calcium channels, Dipeptidyl peptidase-4 (DPP-4). |

Integration into New Material Science Applications with Enhanced Performance

Beyond biomedicine and agriculture, the structural features of 3-Ethoxy-5-(trifluoromethyl)picolinic acid make it an attractive ligand for the development of advanced materials. Picolinic acid derivatives are widely used as chelating agents to form stable complexes with a variety of metal ions. researchgate.netnih.gov These complexes can possess interesting photophysical, magnetic, and catalytic properties.

Future research could explore the use of 3-Ethoxy-5-(trifluoromethyl)picolinic acid as a building block for:

Metal-Organic Frameworks (MOFs): The defined geometry and functional groups of the molecule could be used to construct porous MOFs with tailored properties for gas storage, separation, or catalysis.

Luminescent Materials: Transition metal complexes of functionalized picolinic acids are known to exhibit phosphorescence, making them promising materials for Organic Light-Emitting Diodes (OLEDs). The trifluoromethyl group can enhance the performance and stability of such materials.

Coordination Polymers: The molecule can act as a linker to create one-, two-, or three-dimensional coordination polymers with unique magnetic or electronic properties.

Catalysis: Metal complexes incorporating this ligand could be developed as novel catalysts for organic synthesis, leveraging the electronic influence of the ethoxy and trifluoromethyl groups to tune catalytic activity and selectivity. nih.gov

The interplay between the electron-donating ethoxy group and the electron-withdrawing trifluoromethyl group could finely tune the electronic properties of the resulting metal complexes, opening avenues for creating materials with enhanced performance and novel functionalities.

Q & A

Basic: What are the optimal synthetic routes for 3-ethoxy-5-(trifluoromethyl)picolinic acid, and how do reaction conditions influence yield?

Methodological Answer:

Synthesis typically involves functionalization of the picolinic acid core. A common approach is Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the trifluoromethyl group at position 5, followed by ethoxylation at position 3 using nucleophilic substitution with sodium ethoxide . Key parameters include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for coupling efficiency.

- Temperature control : Ethoxylation requires anhydrous conditions at 80–100°C to avoid hydrolysis.

- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity .

Basic: Which analytical techniques are critical for characterizing purity and structural integrity?

Methodological Answer:

- NMR Spectroscopy : ¹⁹F NMR (δ -60 to -70 ppm for CF₃ groups) and ¹H NMR (δ 1.3–1.5 ppm for ethoxy protons) confirm substituent positions .

- HPLC-MS : Use a polar embedded column (e.g., Waters XBridge BEH C18) with ESI-MS in negative ion mode to detect trace impurities (<0.1%) .

- Elemental Analysis : Validate C, H, N, and F content (±0.3% theoretical values) .

Basic: How does the electron-withdrawing trifluoromethyl group influence reactivity in downstream reactions?

Methodological Answer:

The CF₃ group deactivates the pyridine ring, reducing electrophilic substitution but enhancing nucleophilic aromatic substitution (NAS) at positions ortho and para to the substituent. For example:

- Amide coupling : Use EDCI/HOBt at 50°C to activate the carboxylic acid for peptide bond formation.

- Halogenation : Requires Br₂/FeCl₃ under reflux (110°C) for bromination at position 4 .

Advanced: How can researchers assess the compound’s stability under oxidative or photolytic conditions?

Methodological Answer:

- Oxidative Stability : Expose to 3% H₂O₂ at 40°C for 72 hours, monitoring degradation via LC-MS. CF₃ groups are generally stable, but ethoxy may oxidize to carboxylic acid (retention time shift in HPLC) .

- Photolytic Testing : Use a solar simulator (300–800 nm, 250 W/m²) for 48 hours. Quantify photodegradants (e.g., decarboxylated products) with GC-MS .

Advanced: What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. activation)?

Methodological Answer:

- Assay standardization : Compare IC₅₀ values under identical buffer conditions (pH 7.4, 25°C).

- Docking studies : Use Schrödinger Suite to model interactions with target enzymes (e.g., COX-2). The ethoxy group’s orientation may explain divergent results .

- Control experiments : Test metabolites (e.g., hydrolyzed ethoxy to hydroxyl) to rule out confounding effects .

Advanced: How can computational modeling predict interactions of this compound with biological membranes?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate lipid bilayer penetration (e.g., CHARMM-GUI) using GROMACS. The CF₃ group increases hydrophobicity, enhancing membrane partitioning (logP ~2.5) .

- Free Energy Perturbation (FEP) : Calculate binding affinities for transmembrane proteins (e.g., GPCRs) .

Advanced: What methodologies quantify trace-level environmental persistence of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.